R6G phosphoramidite, 6-isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

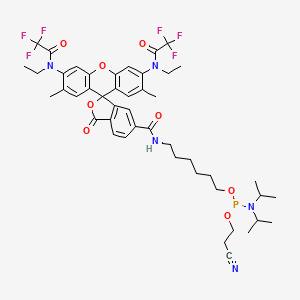

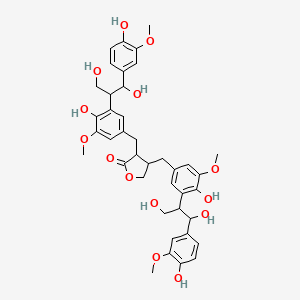

R6G phosphoramidite, 6-isomer, also known as N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3’,6’-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2’,7’-dimethyl-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide, is a derivative of rhodamine 6G. Rhodamine 6G is a xanthene dye known for its high fluorescence quantum yield and high molar extinction coefficient. The 6-isomer of R6G phosphoramidite is particularly used in oligonucleotide synthesis due to its superior fluorescence properties .

準備方法

Synthetic Routes and Reaction Conditions

R6G phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the coupling of rhodamine 6G with phosphoramidite reagents. The coupling reaction typically takes about 10 minutes. The deprotection process involves using a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C. It is crucial to avoid using aqueous ammonia and AMA (solution of 30% ammonium hydroxide/40% aqueous methylamine 1:1 v/v) for deprotection, as these can cause complete and irreversible degradation of R6G .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H and 31P) and HPLC-MS to ensure high purity (95+%) and isomeric purity (>97%). The compound is typically stored at -20°C in the dark to maintain its stability .

化学反応の分析

Types of Reactions

R6G phosphoramidite, 6-isomer, primarily undergoes coupling reactions during oligonucleotide synthesis. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the dye to DNA and other molecules.

Common Reagents and Conditions

Coupling Reagents: Phosphoramidite reagents

Deprotection Reagents: tert-Butylamine in water (1:3 v/v)

Click Chemistry Reagents: Copper catalysts and azides

Major Products

科学的研究の応用

R6G phosphoramidite, 6-isomer, has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for various assays.

Biology: Employed in DNA sequencing and short tandem repeat (STR) analysis as a FRET acceptor.

Medicine: Utilized in quantitative PCR (qPCR) for producing TaqMan probes, which are essential for detecting and quantifying nucleic acids.

Industry: Applied in the development of molecular beacon probes, significantly reducing background fluorescence in PCR .

作用機序

R6G phosphoramidite, 6-isomer, exerts its effects through its high fluorescence quantum yield and molar extinction coefficient. When used in oligonucleotide synthesis, it acts as a fluorescent label, allowing for the detection and quantification of nucleic acids. The molecular targets include DNA and RNA sequences, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and quantitative PCR .

類似化合物との比較

R6G phosphoramidite, 6-isomer, is unique due to its high fluorescence quantum yield and molar extinction coefficient. It is often compared with other dyes such as HEX and JOE. In comparison, R6G in combination with BHQ1 quencher has stronger quenching in molecular beacon probes, significantly reducing background fluorescence in PCR .

Similar Compounds

- HEX phosphoramidite, 6-isomer

- JOE phosphoramidite, 6-isomer

- Cyanine5 NHS ester

These compounds are also used in oligonucleotide synthesis but differ in their fluorescence properties and applications .

特性

分子式 |

C46H54F6N5O8P |

|---|---|

分子量 |

949.9 g/mol |

IUPAC名 |

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3',6'-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2',7'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C46H54F6N5O8P/c1-9-55(42(60)45(47,48)49)36-25-38-34(22-29(36)7)44(35-23-30(8)37(26-39(35)64-38)56(10-2)43(61)46(50,51)52)33-24-31(16-17-32(33)41(59)65-44)40(58)54-19-13-11-12-14-20-62-66(63-21-15-18-53)57(27(3)4)28(5)6/h16-17,22-28H,9-15,19-21H2,1-8H3,(H,54,58) |

InChIキー |

RKEJFZFXKNKKCI-UHFFFAOYSA-N |

正規SMILES |

CCN(C1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C(=C4)C)N(CC)C(=O)C(F)(F)F)C5=C(C=CC(=C5)C(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C(=O)O3)C(=O)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)

![3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14770963.png)

![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)

![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)